ACETYLTHIOCHOLINE PERCHLORATE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylthio)ethyltrimethylammonium perchlorate typically involves the reaction of (2-acetylthio)ethyltrimethylammonium chloride with perchloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (2-Acetylthio)ethyltrimethylammonium perchlorate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Acetylthio)ethyltrimethylammonium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of (2-Acetylthio)ethyltrimethylammonium perchlorate include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of (2-Acetylthio)ethyltrimethylammonium perchlorate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound .
Scientific Research Applications
(2-Acetylthio)ethyltrimethylammonium perchlorate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Acetylthio)ethyltrimethylammonium perchlorate involves its interaction with the enzyme acetylcholinesterase. The compound acts as a substrate for the enzyme, which catalyzes its hydrolysis to produce acetate and thiocholine . This reaction is crucial for studying the enzyme’s activity and understanding its role in biological systems .
Comparison with Similar Compounds
Similar Compounds
Acetylcholine: A neurotransmitter that also acts as a substrate for acetylcholinesterase.
Butyrylthiocholine: Another substrate used in enzyme assays for cholinesterases.
Propionylthiocholine: Similar to (2-Acetylthio)ethyltrimethylammonium perchlorate but with a different acyl group.
Uniqueness
(2-Acetylthio)ethyltrimethylammonium perchlorate is unique due to its specific structure, which makes it an ideal substrate for acetylcholinesterase assays. Its perchlorate group also contributes to its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
2-acetylsulfanylethyl(trimethyl)azanium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOS.ClHO4/c1-7(9)10-6-5-8(2,3)4;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCIPKVYABKZOB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233195 | |
Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84255-37-8 | |
Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84255-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-acetylthio)ethyltrimethylammonium perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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